1-Bromo-3-(1-methoxyethyl)benzene
Overview
Description
1-Bromo-3-(1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where a bromine atom is substituted at the first position and a 1-methoxyethyl group is substituted at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-methoxyethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-(1-methoxyethyl)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxyethyl group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 3-(1-methoxyethyl)aniline, 3-(1-methoxyethyl)phenol, etc.
Oxidation Products: Products can include 3-(1-methoxyethyl)benzaldehyde or 3-(1-methoxyethyl)benzoic acid.
Reduction Products: The major product is 3-(1-methoxyethyl)benzene.
Scientific Research Applications
1-Bromo-3-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-methoxyethyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of a positively charged intermediate (benzenonium ion) which then undergoes further reactions. The methoxyethyl group can influence the reactivity and orientation of the substitution due to its electron-donating properties .
Comparison with Similar Compounds
1-Bromo-4-(1-methoxyethyl)benzene: Similar structure but with the methoxyethyl group at the fourth position.
1-Bromo-2-(1-methoxyethyl)benzene: Methoxyethyl group at the second position.
3-Bromoanisole: Similar structure but with a methoxy group instead of a methoxyethyl group.
Uniqueness: 1-Bromo-3-(1-methoxyethyl)benzene is unique due to the specific positioning of the bromine and methoxyethyl groups, which can significantly influence its chemical reactivity and applications compared to its isomers and analogs .
Properties
IUPAC Name |
1-bromo-3-(1-methoxyethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSUFDOUHNDHQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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